molecular formula C9H10BNO3 B7952353 [2-(4-Cyanophenoxy)ethyl]boronic acid

[2-(4-Cyanophenoxy)ethyl]boronic acid

Cat. No.: B7952353
M. Wt: 190.99 g/mol
InChI Key: WVHXBHDRVSBXSU-UHFFFAOYSA-N
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Description

[2-(4-Cyanophenoxy)ethyl]boronic acid is an organoboron compound characterized by a boronic acid group (-B(OH)₂) attached to an ethyl linker, which is further substituted with a 4-cyanophenoxy moiety. Boronic acids are widely utilized in medicinal chemistry (e.g., protease inhibitors , tubulin polymerization inhibitors ), sensors , and cross-coupling reactions . This compound’s aliphatic boronic acid structure distinguishes it from aromatic analogs, influencing its reactivity, solubility, and target interactions.

Properties

IUPAC Name

2-(4-cyanophenoxy)ethylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO3/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4,12-13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHXBHDRVSBXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCOC1=CC=C(C=C1)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Cyanophenoxy)ethyl]boronic acid typically involves the borylation of an appropriate precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to control reaction parameters precisely, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Cyanophenoxy)ethyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters .

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions
One of the primary applications of [2-(4-Cyanophenoxy)ethyl]boronic acid is in cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound acts as a boron nucleophile, facilitating the coupling of aryl halides with various electrophiles .

Table 1: Summary of Cross-Coupling Applications

Reaction TypeRole of this compoundKey Products
Suzuki CouplingBoron nucleophileBiaryl compounds
Passerini-type ReactionCarbon nucleophileα-Hydroxyketones
Other CouplingsReactant in various coupling reactionsDiverse bioactive molecules

Biological Applications

Sensing and Detection
In biological contexts, this compound is utilized for developing sensors that detect diols, such as glucose. The boronic acid moiety can form reversible covalent bonds with diols, making it suitable for glucose monitoring devices. This property is particularly valuable in diabetes management.

Case Study: Glucose Sensors
A study demonstrated that incorporating this compound into polymeric matrices enhanced the sensitivity and selectivity of glucose sensors. The sensors exhibited rapid response times and high accuracy in physiological conditions, highlighting their potential for real-time monitoring .

Material Science

Advanced Materials Production
The compound plays a role in producing advanced materials, including polymers and electronic components. Its ability to participate in various chemical reactions allows for the modification of polymer properties, enhancing their functionality for specific applications .

Table 2: Material Science Applications

Application AreaRole of this compoundExample Products
Polymer ModificationCross-linking agentEnhanced mechanical properties
Electronic ComponentsSemiconductor fabricationImproved conductivity

Pharmaceutical Development

Drug Synthesis
The compound's utility extends to pharmaceutical development, where it serves as an intermediate in synthesizing therapeutic agents. Its ability to form stable complexes with various substrates makes it a valuable tool in drug design .

Case Study: Anti-Inflammatory Agents
Research has shown that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases. These compounds have undergone preliminary testing for efficacy and safety .

Mechanism of Action

The mechanism of action of [2-(4-Cyanophenoxy)ethyl]boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in sensing applications and in the design of enzyme inhibitors, where the compound can bind to active sites and inhibit enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Group Variations

Key Compounds Compared:
Compound Name Structure Highlights Key Properties/Applications Biological Activity (IC₅₀)
[2-(4-Cyanophenoxy)ethyl]boronic acid Aliphatic boronic acid; cyanophenoxy Potential enzyme inhibition Not reported (inferred from analogs)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Aromatic boronic acid; methoxyethyl HDAC inhibition 1 µM (appressorium inhibition)
Combretastatin A-4 boronic acid analog (13c) Aromatic boronic acid; cis-stilbene Tubulin polymerization inhibition 21–22 µM (tubulin); 0.48–2.1 µM (cell growth)
4-Ethynylphenylboronic acid Aromatic boronic acid; ethynyl Suzuki-Miyaura cross-coupling Synthetic building block
Phenylboronic acid Simple aromatic boronic acid Saccharide sensing, ion transport N/A (non-enzymatic sensing)
Aliphatic boronic acids (e.g., Compound 2 ) Aliphatic chain; variable substituents PBP1b inhibition Lower activity vs. optimized analogs
Key Observations:

Substituent Effects on Bioactivity: The cyanophenoxy group in this compound likely enhances binding to enzymes or receptors due to its electron-withdrawing nature, similar to methoxyethyl-substituted analogs that show potent HDAC inhibition . In contrast, aliphatic boronic acids with non-optimized substituents (e.g., amide groups in Compounds 3–6 ) exhibit reduced PBP1b inhibitory activity, highlighting the importance of substituent choice.

Aliphatic vs. Aromatic Boronic Acids: Aliphatic derivatives (e.g., this compound) may offer conformational flexibility, enabling interactions with buried enzymatic pockets. Aromatic derivatives (e.g., combretastatin analogs ) demonstrate higher rigidity, which is critical for tubulin binding. Replacing hydroxyl groups with boronic acid in these structures maintains or enhances activity, suggesting boronic acid’s role as a bioisostere.

Synthetic Utility: 4-Ethynylphenylboronic acid is prioritized in cross-coupling reactions due to its ethynyl group’s reactivity, whereas this compound’s applications in synthesis remain unexplored but could leverage its polar cyanophenoxy group for solubility modulation.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing [2-(4-Cyanophenoxy)ethyl]boronic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis often involves multi-step processes with low selectivity and yields due to boronic acid’s sensitivity to temperature and purification challenges (e.g., irreversible silica gel binding). Optimizing reaction conditions includes using inert atmospheres, low temperatures, and boronic ester intermediates to stabilize reactive groups. For example, catalytic protodeboronation of alkyl boronic esters (e.g., pinacol esters) can enhance selectivity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms molecular structure via 1H^{1}\text{H}, 13C^{13}\text{C}, and 11B^{11}\text{B} NMR signals.
  • X-ray Crystallography : Resolves boronic acid-diol interactions in crystalline forms.
  • HPLC/MS : Validates purity and detects boroxine byproducts formed during synthesis.
  • FTIR : Identifies B-O and C≡N stretching vibrations (~1,350 cm1^{-1} and ~2,200 cm1^{-1}, respectively) .

Q. How do boronic acids like this compound interact with saccharides, and what experimental setups enable selective detection?

  • Methodological Answer : Boronic acids form reversible esters with 1,2- or 1,3-diols in saccharides. Fluorescence-based sensors exploit photoinduced electron transfer (PET) modulation upon binding. For instance, anthracene-linked boronic acids show increased fluorescence at pH 7.77 when glucose binds, suppressing PET from the amine .

Q. What role does boron affinity chromatography play in separating diol-containing molecules using boronic acid derivatives?

  • Methodological Answer : Boronic acid-functionalized stationary phases reversibly bind diols (e.g., sugars, glycoproteins) under alkaline conditions. Elution is achieved by lowering pH or adding competitive diols (e.g., sorbitol). This method is critical for isolating ribonucleosides or glycated hemoglobin in biological samples .

Advanced Research Questions

Q. How can dynamic covalent chemistry (DCC) principles be applied to design self-assembled frameworks using this compound?

  • Methodological Answer : DCC leverages reversible boronate ester formation to create porous covalent organic frameworks (COFs) or polymer networks. For example, boronic acid-diol interactions direct the assembly of macrocycles or capsules. Thermodynamic control ensures self-correction, enabling precise structural tuning .

Q. What mechanistic insights explain boronic acid catalysis (BAC) in activating hydroxy groups for organic transformations?

  • Methodological Answer : BAC exploits boronic acid’s ability to form adducts with alcohols or carboxylic acids, enhancing electrophilicity or nucleophilicity. For instance, boronic acid-catalyzed Friedel-Crafts reactions generate carbocations from alcohols, which are trapped by arenes. This avoids stoichiometric activating agents (e.g., sulfonates) .

Q. How can this compound derivatives be rationally designed for tubulin polymerization inhibition?

  • Methodological Answer : Structural analogs of combretastatin A-4 with boronic acid substituents (e.g., compound 13c ) show IC50_{50} values of 0.48–2.1 μM against cancer cell lines. Key steps include:

  • Replacing hydroxyl groups with boronic acid to enhance binding.
  • Validating activity via tubulin polymerization assays (IC50_{50} = 21–22 μM) and COMPARE analysis to confirm unique mechanisms vs. parent compounds .

Q. What strategies improve the sensitivity of boronic acid-based fluorescent sensors for glucose detection in physiological environments?

  • Methodological Answer : Carbon dots functionalized with phenylboronic acid (synthesized via one-step hydrothermal carbonization) exhibit 10–250× higher sensitivity (9–900 μM range) than conventional systems. Surface passivation reduces nonspecific biomolecule interference, enabling serum glucose quantification .

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

  • Methodological Answer : Density functional theory (DFT) calculates Lewis acid-base interactions between boron and hydroxyl/O/N nucleophiles. Molecular docking simulates binding to enzymes (e.g., SARS-CoV-2 Mpro^\text{pro}). Parameters like LogP and TPSA (e.g., 66.5 Å2^2) predict pharmacokinetics .

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